molecular formula C22H25N3O2S B11309454 N-cyclopropyl-2-(2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide

N-cyclopropyl-2-(2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide

Cat. No.: B11309454
M. Wt: 395.5 g/mol
InChI Key: MHSQFUQOUQMDGW-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetamide is a complex organic compound that features a benzodiazole ring, a cyclopropyl group, and a dimethylphenoxyethyl sulfanyl moiety

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

N-cyclopropyl-2-[2-[2-(3,5-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C22H25N3O2S/c1-15-11-16(2)13-18(12-15)27-9-10-28-22-24-19-5-3-4-6-20(19)25(22)14-21(26)23-17-7-8-17/h3-6,11-13,17H,7-10,14H2,1-2H3,(H,23,26)

InChI Key

MHSQFUQOUQMDGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)NC4CC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Dimethylphenoxyethyl Sulfanyl Group: This step involves the reaction of 3,5-dimethylphenol with ethylene sulfide to form the corresponding thioether, which is then reacted with the benzodiazole intermediate.

    Cyclopropyl Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzodiazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzodiazole derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-cyclopropyl-2-(2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability, while the dimethylphenoxyethyl sulfanyl moiety can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(3,5-dimethylphenoxy)acetamide: Similar structure but lacks the benzodiazole ring.

    N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide: Contains a thiadiazole ring instead of a benzodiazole ring.

Uniqueness

N-cyclopropyl-2-(2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

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